

CRA-026440 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CRA-026440 hydrochloride

Cat. No.: B10855135

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-026440 hydrochloride is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs contribute to a more compact chromatin structure, generally leading to transcriptional repression. Inhibition of HDACs by compounds such as CRA-026440 results in the accumulation of acetylated proteins, which can reactivate the expression of tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells. This technical guide provides a comprehensive overview of the available data on **CRA-026440 hydrochloride**, including its mechanism of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

Property	Value
Chemical Name	5-(2-(dimethylamino)ethoxy)-N-(3-(4-(hydroxycarbonyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carboxamide hydrochloride
Molecular Formula	C ₂₃ H ₂₅ CIN ₄ O ₄
Molecular Weight	472.93 g/mol
CAS Number	847459-98-7

Mechanism of Action

CRA-026440 hydrochloride exerts its biological effects primarily through the inhibition of Class I and Class II HDAC enzymes. The core of its mechanism lies in the phenyl hydroxamic acid group, which chelates the zinc ion essential for the catalytic activity of HDACs. This inhibition leads to the hyperacetylation of both histone and non-histone proteins.

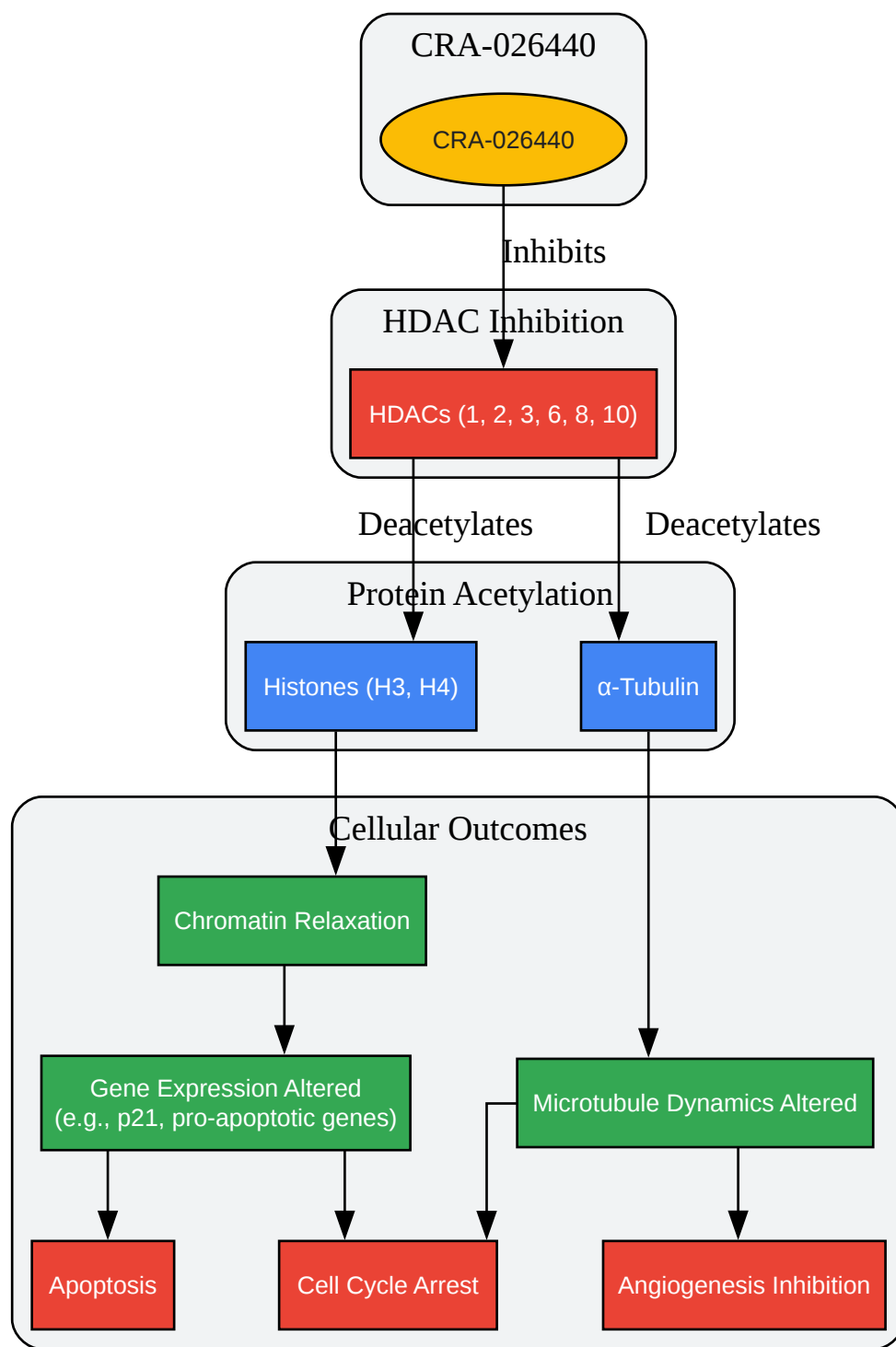
Histone Hyperacetylation: Increased acetylation of histone proteins (e.g., H3 and H4) neutralizes their positive charge, weakening their interaction with the negatively charged DNA backbone. This results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and leading to the expression of previously silenced genes, including those involved in tumor suppression and cell cycle regulation.

Non-Histone Protein Hyperacetylation: CRA-026440 also affects the acetylation status and function of various non-histone proteins. A key target is α -tubulin, a component of microtubules. Increased acetylation of α -tubulin can alter microtubule stability and dynamics, which is crucial for cell division, migration, and intracellular transport.

The downstream consequences of this broad HDAC inhibition are the induction of cell cycle arrest, primarily at the G1/S and G2/M phases, and the activation of apoptotic pathways.

Signaling Pathways

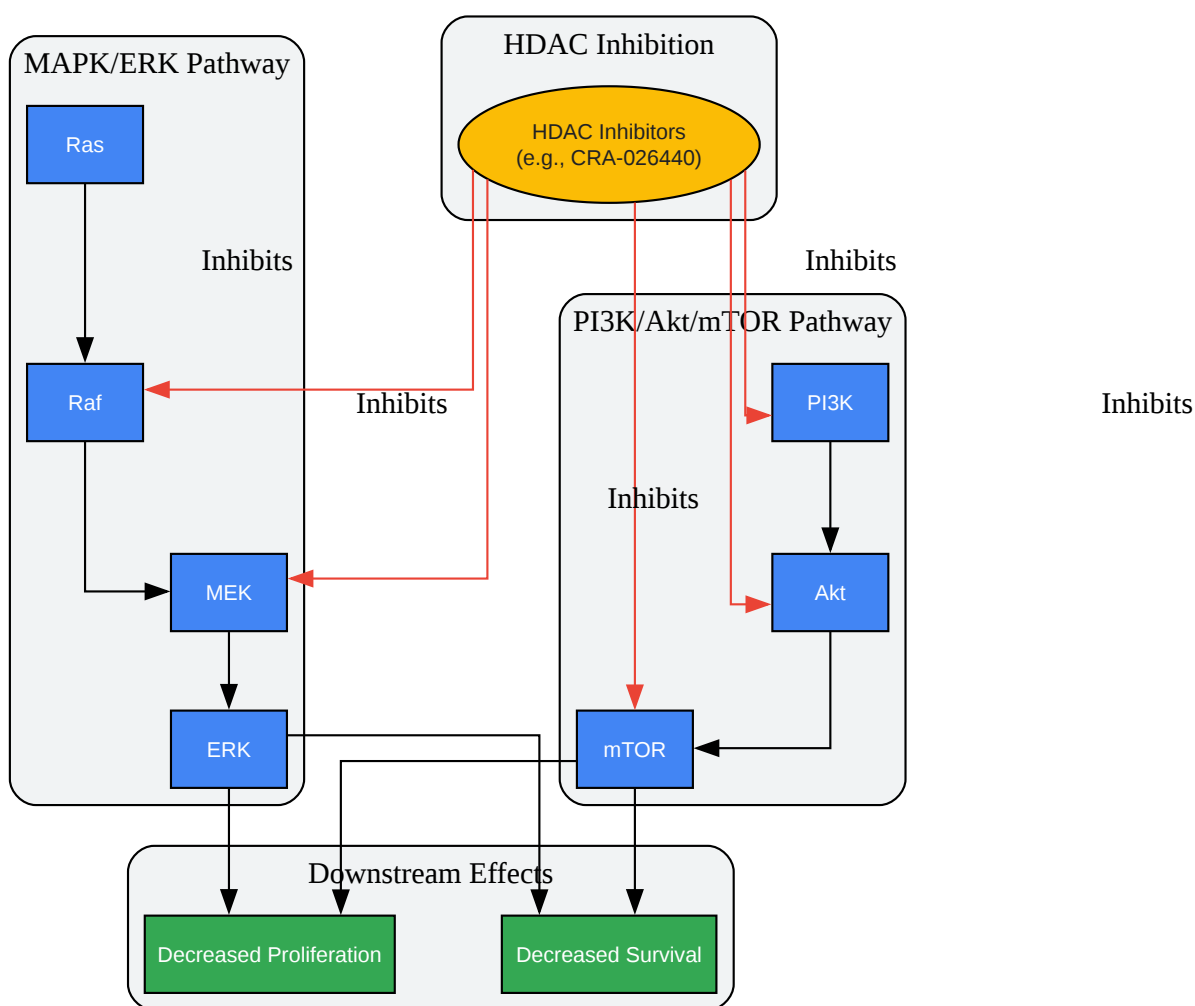
The anti-tumor effects of **CRA-026440 hydrochloride** are mediated through its influence on several critical signaling pathways.



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General Mechanism of Action of CRA-026440.

Broad-spectrum HDAC inhibitors are known to impact major cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. While specific data for CRA-026440's direct quantitative effect on these pathways is not available, the general mechanism for this class of inhibitors is outlined below.



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Impact of HDAC Inhibitors on Key Cancer Signaling Pathways.

Quantitative Data

In Vitro HDAC Enzyme Inhibition

CRA-026440 hydrochloride demonstrates potent inhibitory activity against a range of HDAC isoforms.

HDAC Isoform	Ki (nM)
HDAC1	4
HDAC2	14
HDAC3	11
HDAC6	15
HDAC8	7
HDAC10	20

In Vitro Antiproliferative Activity

The antiproliferative effects of CRA-026440 have been evaluated in various human cancer cell lines.

Cell Line	Cancer Type	GI50 (μ M)
OVCAR-3	Ovarian	0.12
HCT116	Colon	0.32
U937	Lymphoma	0.20
HUVEC	Endothelial	1.41
HCT15	Colon	9.95

In Vitro Anti-angiogenic Activity

Assay	IC50 (μM)
Rat Aortic Ring Assay	0.5

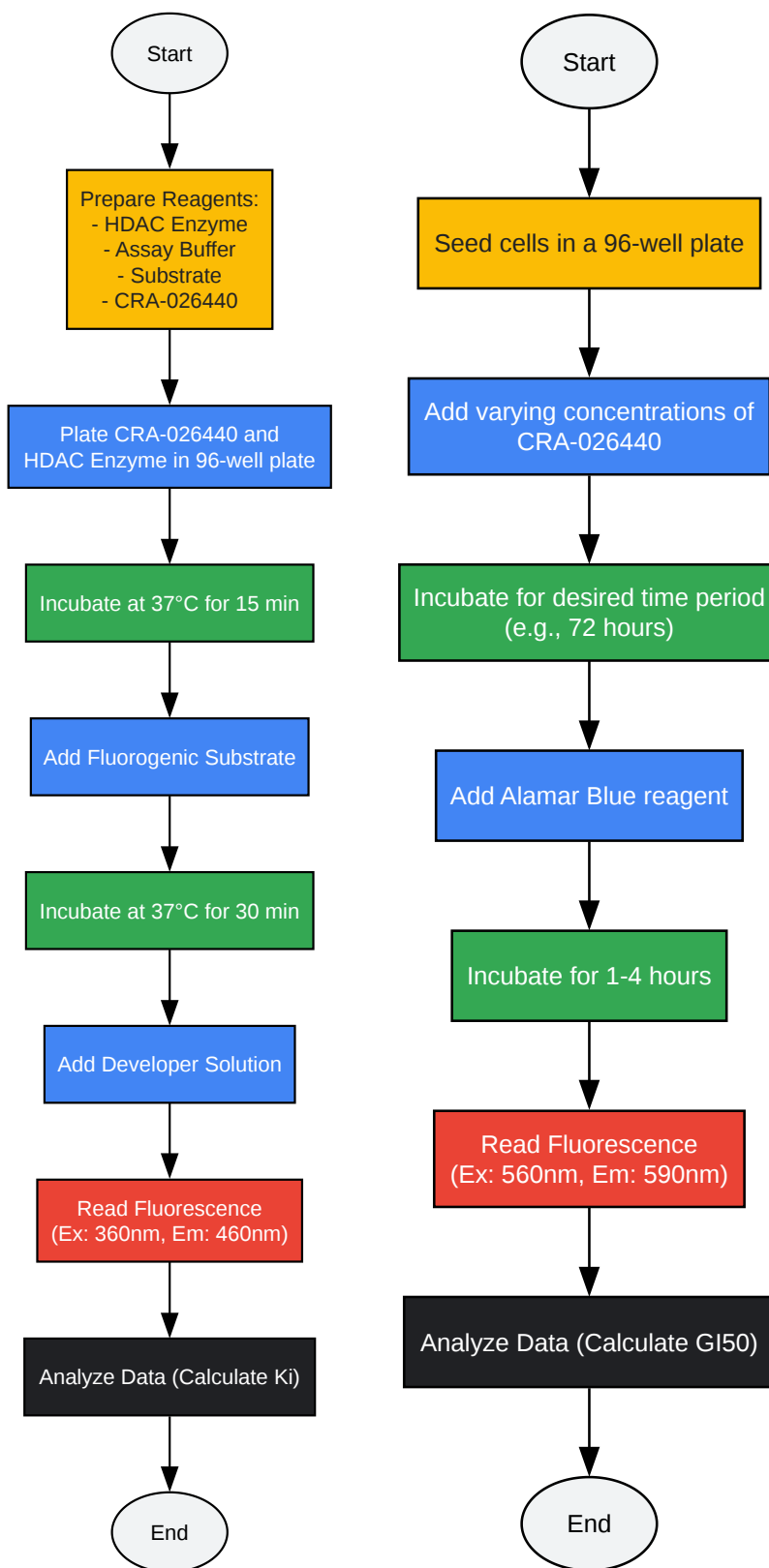
In Vivo Pharmacokinetics and Pharmacodynamics

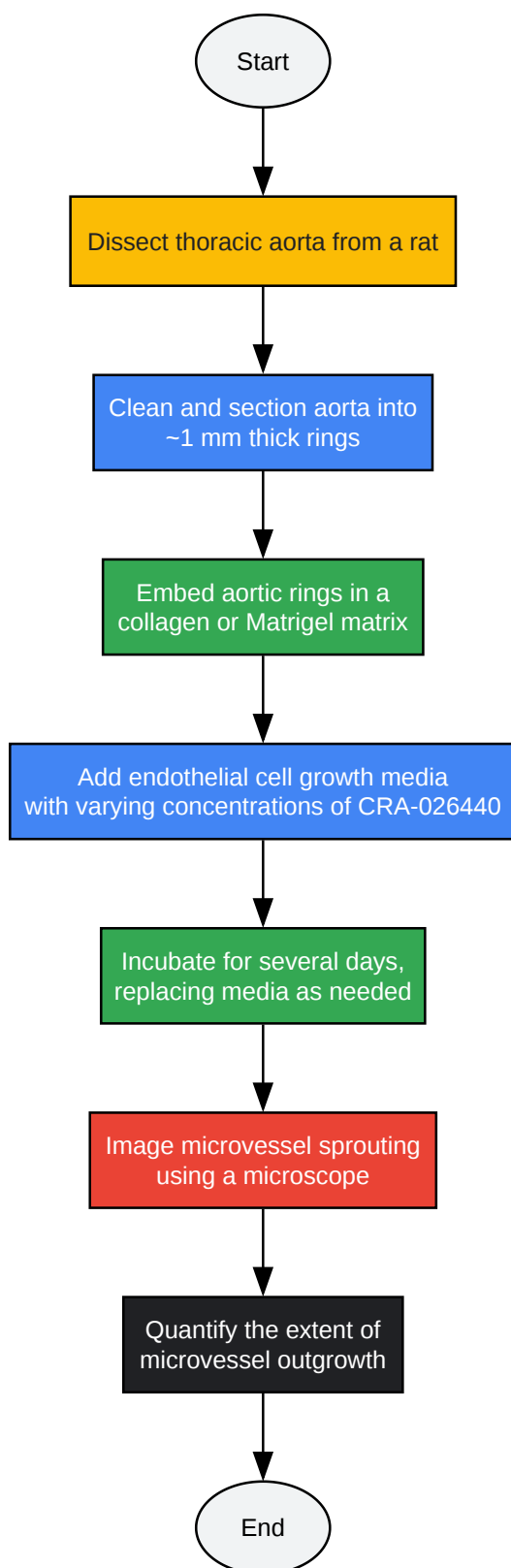
A study in female BALB/c mice provided the following pharmacokinetic and pharmacodynamic insights.

Parameter	Value
Pharmacokinetics	
Administration Route	Intravenous (i.v.)
Dose (Plasma)	10 mg/kg
Dose (Plasma and Tumor)	50 mg/kg
Pharmacodynamics	
Biomarker	Increased tubulin acetylation
Tissue	Peripheral blood and HCT 116 tumor xenograft
Onset	Detectable at 2 hours post-treatment in blood
Duration	Returned to baseline in blood after 24 hours; prolonged in tumor

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)





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